

A Comparative Guide to NCGC00188636 and Established Glycolysis Inhibitors

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Compound of Interest

Compound Name: NCGC00188636

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel covalent pyruvate kinase (PYK) inhibitor, **NCGC00188636**, against well-characterized inhibitors of the glycolysis pathway. The data and protocols herein are intended to offer a framework for evaluating the efficacy and mechanism of action of emerging metabolic inhibitors in preclinical research.

Introduction to Glycolysis Inhibition

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), is a key hallmark of cancer.[1] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[2][3]

Consequently, targeting the key enzymes in the glycolytic pathway has become a promising strategy for anticancer therapy.[4] This guide focuses on comparing **NCGC00188636**, a novel inhibitor of the terminal glycolytic enzyme pyruvate kinase (PYK), with established inhibitors that target different key stages of glycolysis.[5]

Comparative Analysis of Glycolysis Inhibitors

The potency of a glycolysis inhibitor is a critical parameter for its potential therapeutic application. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%, is a standard metric for this purpose.[6] The following table summarizes the IC50 values of **NCGC00188636**

and other known glycolysis inhibitors across various cancer cell lines, providing a quantitative comparison of their potency.

Compound	Target Enzyme	Cancer Cell Line	IC50 Value
NCGC00188636	Pyruvate Kinase (PYK)	Leishmania mexicana (LmPYK)	Time-dependent inhibition at 50 μ M[5]
2-Deoxy-D-glucose (2-DG)	Hexokinase	Acute Lymphoblastic Leukemia (Nalm-6)	0.22 mM (48h)[7]
Pancreatic Cancer (MIA PaCa-2)	13.34 mM (48h)[7]		
3-Bromopyruvate (3-BP)	Hexokinase 2 (HK2), GAPDH	Triple-Negative Breast Cancer (HCC1143)	44.87 μ M (24h)[7]
Pancreatic Cancer (Panc-2)	~15 μ M[8]		
FX11	Lactate Dehydrogenase A (LDHA)	Pancreatic Cancer (BxPc-3)	49.27 μ M[9][10]
HeLa Cells	23.3 μ M[9]		

Note: The data for **NCGC00188636** reflects its activity against the pyruvate kinase of a protozoan parasite and further studies are needed to determine its IC50 in human cancer cell lines.

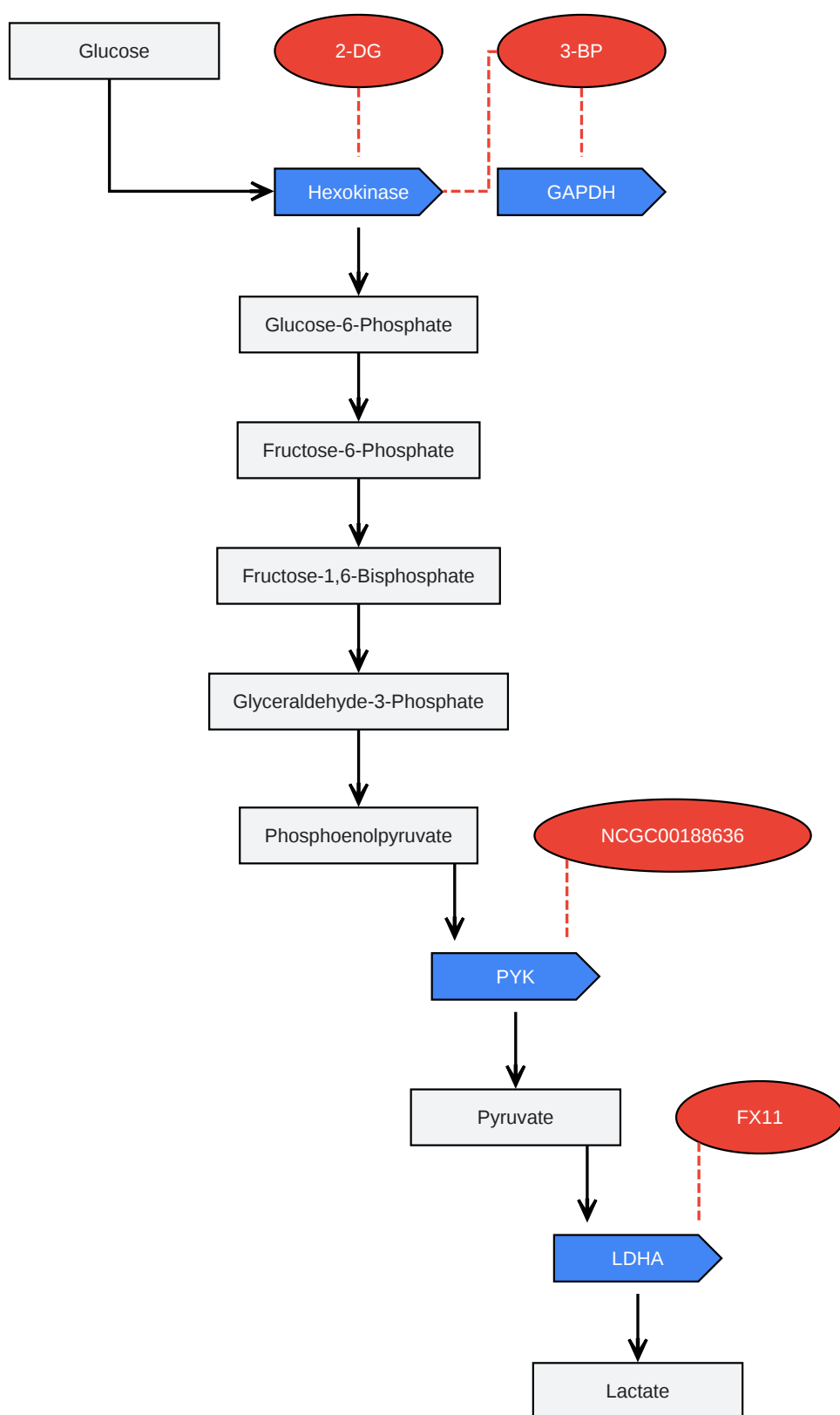
Mechanisms of Action and Points of Inhibition

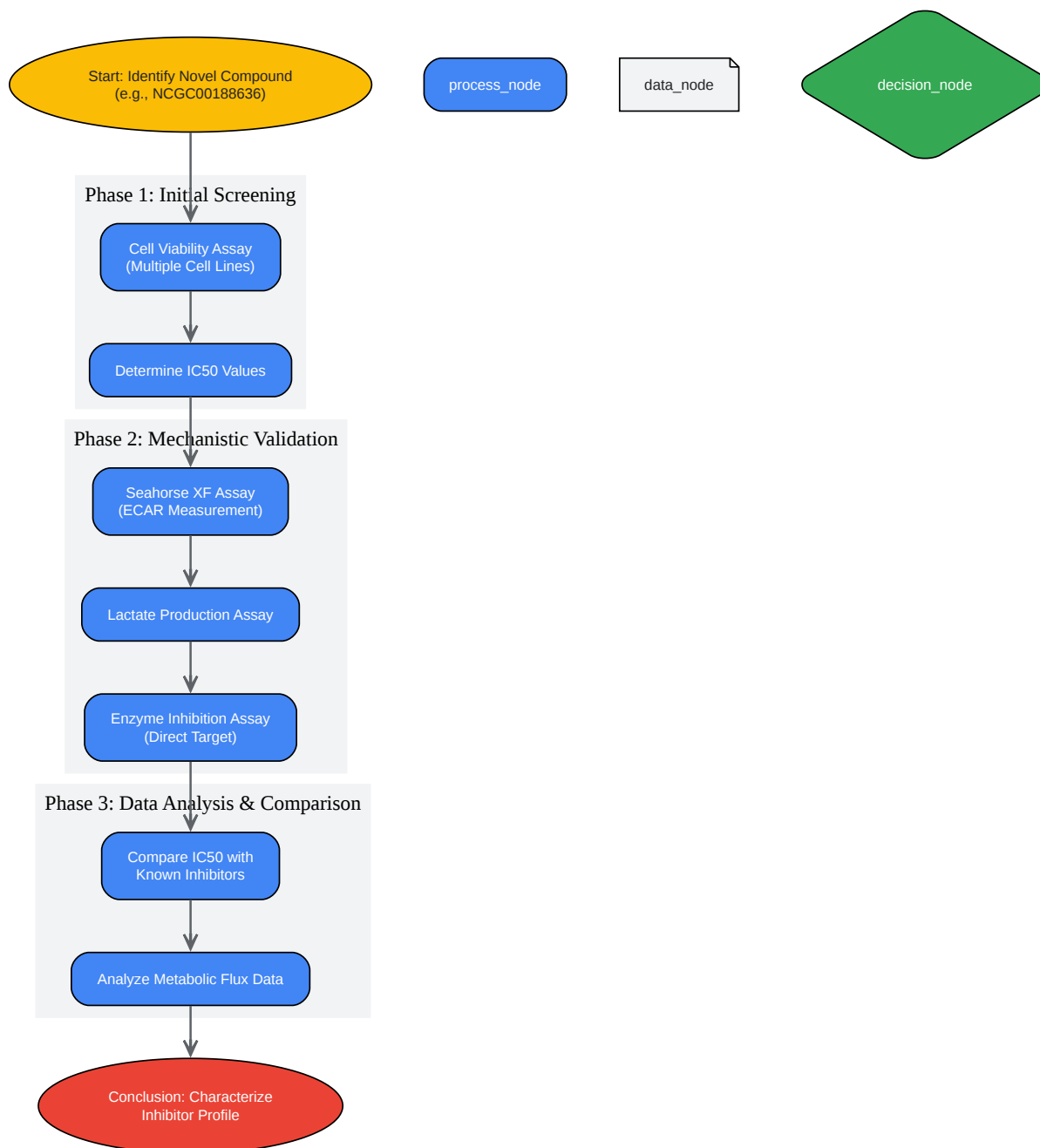
Understanding the specific molecular targets of these inhibitors is crucial for predicting their biological effects and potential therapeutic synergies.

- **NCGC00188636**: A novel covalent inhibitor that targets pyruvate kinase (PYK), the enzyme responsible for the final rate-limiting step in glycolysis.[5] It blocks nucleotide binding to the active site of PYK.[5]

- 2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[\[11\]](#)[\[12\]](#) It is taken up by glucose transporters and phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and leads to feedback inhibition of hexokinase.[\[13\]](#)[\[14\]](#)
- 3-Bromopyruvate (3-BP): An alkylating agent that inhibits glycolysis by targeting multiple key enzymes, most notably Hexokinase 2 (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[\[15\]](#)[\[16\]](#)[\[17\]](#) Its potent anticancer effects are attributed to its ability to severely inhibit ATP production.[\[8\]](#)[\[18\]](#)
- FX11: A selective, reversible, and competitive inhibitor of Lactate Dehydrogenase A (LDHA), the enzyme that converts pyruvate to lactate.[\[9\]](#)[\[19\]](#) By inhibiting LDHA, FX11 reduces ATP levels, induces oxidative stress, and promotes cell death.[\[9\]](#)[\[20\]](#)[\[21\]](#)

The following diagram illustrates the points at which these inhibitors disrupt the glycolytic pathway.





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